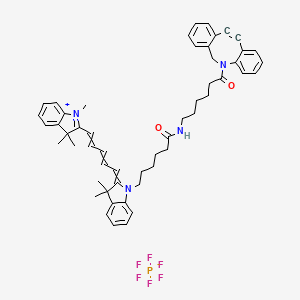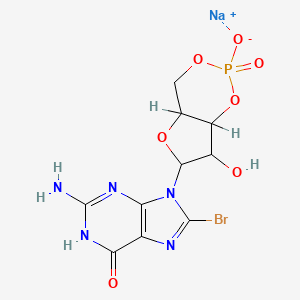
Benzeneacetamide, N-ethyl-4-formyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “US10787419, Serial # 66” is a ligand known for its high affinity to cannabinoid receptors, specifically the cannabinoid receptor 1 (CB1). This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “US10787419, Serial # 66” involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards. The process may also include purification steps such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
“US10787419, Serial # 66” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
“US10787419, Serial # 66” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by binding to cannabinoid receptor 1 (CB1), a G-protein coupled receptor found in the central nervous system. Upon binding, it modulates the release of neurotransmitters like dopamine and serotonin, influencing various physiological processes such as pain perception, mood regulation, and appetite control.
類似化合物との比較
Similar Compounds
BDBM50176988: Another ligand with high affinity to CB1 receptors, known for its potent effects on neurotransmitter release.
BDBM50176980: Similar in structure and function, but with different substituents that affect its binding affinity and pharmacokinetics.
BDBM50176989: Shares a similar core structure but has variations in its functional groups, leading to different biological activities.
Uniqueness
“US10787419, Serial # 66” stands out due to its specific binding affinity and selectivity for CB1 receptors, making it a valuable tool in neuropharmacological research. Its unique structure allows for targeted interactions with the receptor, providing insights into the development of new therapeutic agents.
References
- BindingDB BDBM463793 US10787419, Serial # 10E1
- Journal of Nuclear Research and Applications
- Bupropion: Uses, Interactions, Mechanism of Action - DrugBank Online
- Tenecteplase (TNK-tPA) • LITFL • CCC
- Enzymatic Profiling of Actinomycetes Isolated From Soil Samples of Chitwan
- Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment
特性
分子式 |
C32H29Cl2N5O2S |
|---|---|
分子量 |
618.6 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N'-(2-phenylpropan-2-yl)ethanimidamide |
InChI |
InChI=1S/C32H29Cl2N5O2S/c1-32(2,24-11-7-4-8-12-24)36-30(35)31(38-42(40,41)27-19-17-26(34)18-20-27)39-21-28(22-9-5-3-6-10-22)29(37-39)23-13-15-25(33)16-14-23/h3-20,28H,21H2,1-2H3,(H2,35,36) |
InChIキー |
MRRJVQPRJUOEDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CC(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B13390789.png)
![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)
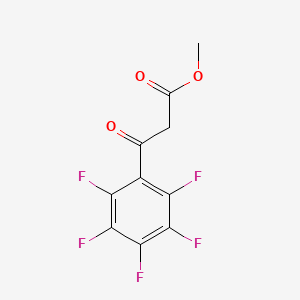
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
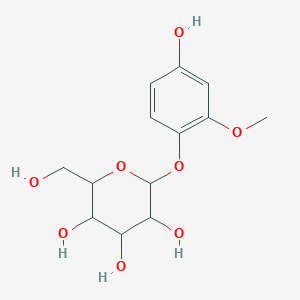
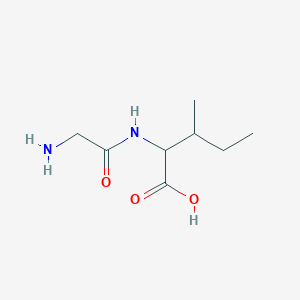
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)

![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
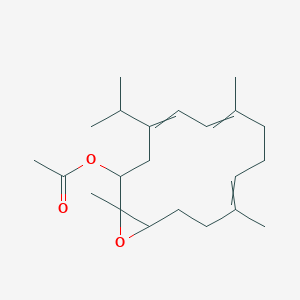
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
